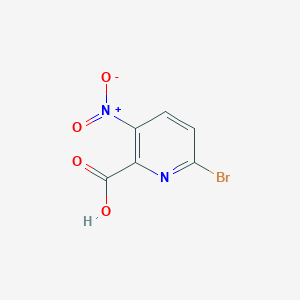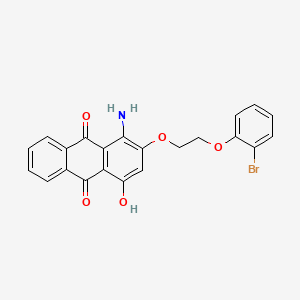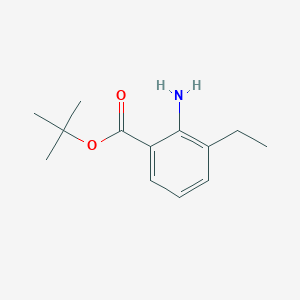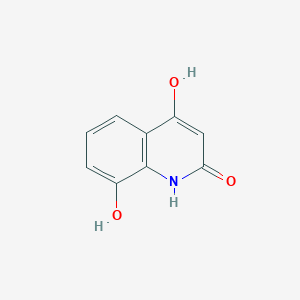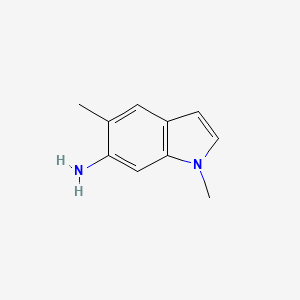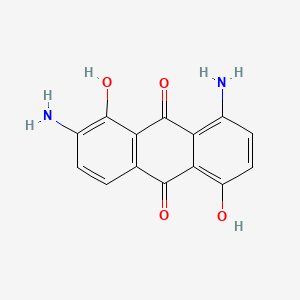
2,8-Diamino-1,5-dihydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diamino-1,5-dihydroxyanthraquinone is an organic compound derived from anthraquinone. It is characterized by the presence of two amino groups at positions 2 and 8, and two hydroxyl groups at positions 1 and 5 on the anthraquinone core. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diamino-1,5-dihydroxyanthraquinone typically involves the following steps:
Starting Material: The process begins with 1,5-dihydroxyanthraquinone.
Amination: The hydroxyl groups at positions 2 and 8 are replaced with amino groups through a series of reactions involving nitration followed by reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,8-Diamino-1,5-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which have applications in dye and pigment industries .
Scientific Research Applications
2,8-Diamino-1,5-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in staining techniques to visualize cellular structures.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2,8-Diamino-1,5-dihydroxyanthraquinone involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and enzymes involved in cellular replication.
Pathways Involved: It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting topoisomerases, which are essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxyanthraquinone: Similar in structure but lacks amino groups, making it less reactive in certain applications.
1,8-Dihydroxyanthraquinone: Another isomer with different positioning of hydroxyl groups, affecting its chemical properties and applications.
Uniqueness
2,8-Diamino-1,5-dihydroxyanthraquinone is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
31651-04-4 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,8-diamino-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-6-3-4-8(17)11-10(6)14(20)9-5(12(11)18)1-2-7(16)13(9)19/h1-4,17,19H,15-16H2 |
InChI Key |
LKQHERLUEBGWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


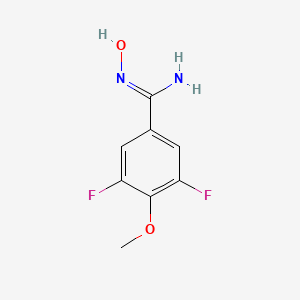
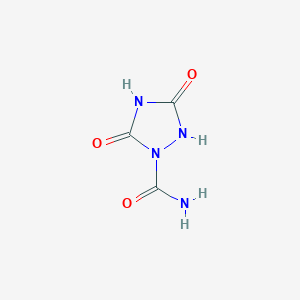


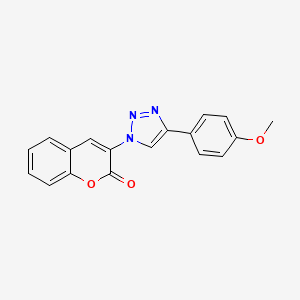
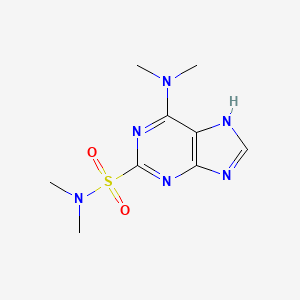
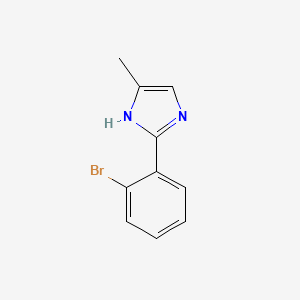
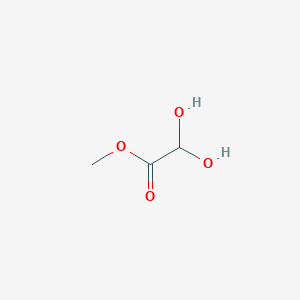
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
